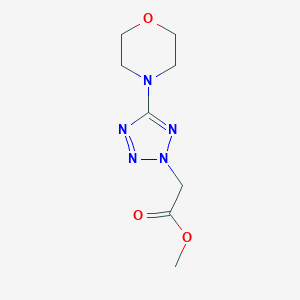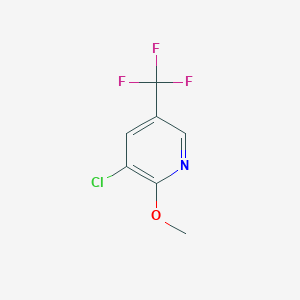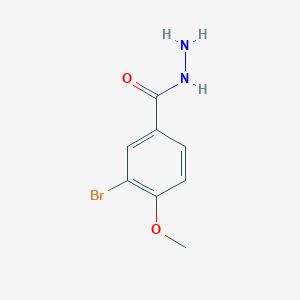
ACPT-I
概要
科学的研究の応用
(1S,3R,4S)-1-Aminocyclopentane-1,2,4-tricarboxylic acid has diverse applications in scientific research. It is used in studies related to neuroprotection, as it has been shown to reduce glutamate release and protect neurons from excitotoxicity . In biology and medicine, it is investigated for its potential in treating conditions like epilepsy, anxiety, and Parkinson’s disease . Its role in modulating glutamatergic transmission makes it a valuable tool in understanding the mechanisms of various neurological disorders .
作用機序
(1S,3R,4S)-1-アミノシクロペンタン-1,2,4-トリカルボン酸の作用機序には、グループIII代謝型グルタミン酸受容体、特にmGluR4とmGluR8との相互作用が含まれます . これらの受容体に結合することにより、グルタミン酸の放出を阻害し、興奮性神経伝達の伝達を抑制します。 この作用は、神経保護効果の根底にあると考えられています。過剰なグルタミン酸の放出は、神経細胞の損傷に関連しています .
類似の化合物との比較
(1S,3R,4S)-1-アミノシクロペンタン-1,2,4-トリカルボン酸は、特定の結合親和性と効力のために、グループIII代謝型グルタミン酸受容体アゴニストの中でユニークです . 類似の化合物には、(RS)-α-シクロプロピル-4-ホスホノフェニルグリシンやその他のグループIII mGlu受容体アゴニストなどがあります . (1S,3R,4S)-1-アミノシクロペンタン-1,2,4-トリカルボン酸は、強力な神経保護効果と、用量依存的なグルタミン酸作動性伝達の調節能力が特徴です .
将来の方向性
生化学分析
Biochemical Properties
Acpt-I plays a crucial role in biochemical reactions by interacting with group III metabotropic glutamate receptors (mGluRs), particularly mGluR4a and mGluR8 . These receptors are involved in reducing glutamatergic transmission by inhibiting glutamate release . This compound’s interaction with these receptors leads to a decrease in excitotoxicity, which is a major contributor to neuronal damage in various neurodegenerative conditions . The compound’s neuroprotective effects are mediated through its ability to inhibit caspase-3 activity and reduce lactate dehydrogenase (LDH) release in neuronal cell cultures .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In primary neuronal cell cultures, this compound has been shown to increase cell viability and inhibit caspase-3 activity, thereby reducing cell death . The compound also diminishes glutamate release in the hippocampus, which is crucial for preventing excitotoxicity . Additionally, this compound influences cell signaling pathways by modulating the activity of group III mGluRs, leading to neuroprotective outcomes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to group III mGluRs, specifically mGluR4a and mGluR8 . This binding inhibits the release of glutamate, thereby reducing excitotoxicity . This compound’s neuroprotective effects are also mediated through the inhibition of caspase-3 activity and reduction of LDH release in neuronal cells . Furthermore, this compound’s interaction with these receptors leads to the modulation of downstream signaling pathways, contributing to its neuroprotective and anticonvulsant effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function . Studies have shown that this compound can significantly attenuate kainate-induced neuronal damage when administered 30 minutes to 3 hours after exposure . The neuroprotective effects of this compound are dose-, time-, and structure-dependent, highlighting the importance of optimizing its administration for maximum efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In vivo studies have demonstrated that this compound can prevent kainate-induced neuronal damage in a dose-dependent manner . Higher doses of this compound have been shown to significantly reduce the size of neuronal degeneration in the hippocampus . It is essential to monitor for potential toxic or adverse effects at high doses to ensure the compound’s safety and efficacy .
Metabolic Pathways
This compound is involved in metabolic pathways that modulate glutamatergic transmission. The compound interacts with group III mGluRs, leading to the inhibition of glutamate release . This interaction plays a crucial role in reducing excitotoxicity and promoting neuroprotection . Additionally, this compound’s effects on metabolic flux and metabolite levels are essential for understanding its overall impact on cellular metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, which are critical for its neuroprotective effects . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound exerts its neuroprotective effects at the appropriate sites within the cell . Understanding the subcellular localization of this compound is essential for elucidating its molecular mechanism of action .
準備方法
(1S,3R,4S)-1-アミノシクロペンタン-1,2,4-トリカルボン酸の合成には、1,3-ジアザスピロ[4.4]ノナン-7,8-ジカルボン酸、2,4-ジオキソが原料として使用されます . 合成の反応条件と具体的な手順は化学文献に詳しく記載されていますが、一般的には官能基の保護と脱保護、最終生成物を高純度で得るための精製工程など、複数の化学反応工程が含まれます。
化学反応の分析
(1S,3R,4S)-1-アミノシクロペンタン-1,2,4-トリカルボン酸は、主にその官能基に関与するさまざまな化学反応を起こします。酸化還元反応や置換反応に関与する可能性があります。これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。 これらの反応で生成される主要な生成物は、使用される特定の条件と試薬によって異なります .
科学研究への応用
(1S,3R,4S)-1-アミノシクロペンタン-1,2,4-トリカルボン酸は、科学研究において多様な用途があります。 グルタミン酸の放出を減らし、神経細胞を興奮毒性から保護することが示されているため、神経保護に関連する研究で使用されています . 生物学および医学では、てんかん、不安症、パーキンソン病などの疾患の治療における可能性について調査されています . グルタミン酸作動性伝達の調節におけるその役割は、さまざまな神経疾患のメカニズムを理解するための貴重なツールとなります .
類似化合物との比較
(1S,3R,4S)-1-Aminocyclopentane-1,2,4-tricarboxylic acid is unique among group III metabotropic glutamate receptor agonists due to its specific binding affinity and efficacy . Similar compounds include (RS)-alpha-cyclopropyl-4-phosphonophenyl glycine and other group III mGlu receptor agonists . (1S,3R,4S)-1-aminocyclopentane-1,2,4-tricarboxylic acid stands out for its potent neuroprotective effects and its ability to modulate glutamatergic transmission in a dose-dependent manner .
特性
IUPAC Name |
(1R,2S)-4-aminocyclopentane-1,2,4-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO6/c9-8(7(14)15)1-3(5(10)11)4(2-8)6(12)13/h3-4H,1-2,9H2,(H,10,11)(H,12,13)(H,14,15)/t3-,4+,8? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FERIKTBTNCSGJS-OBLUMXEWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CC1(C(=O)O)N)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](CC1(C(=O)O)N)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methyl-3,4-diazabicyclo[4.1.0]heptane-2,5-dione](/img/structure/B63354.png)



![1-[(Tert-butyl)oxycarbonyl]-3-(4-chlorobenzyl)piperidine-3-carboxylic acid](/img/structure/B63365.png)




![2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine](/img/structure/B63375.png)
![4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carbonyl chloride](/img/structure/B63379.png)


![1-[(1R,3R)-3-(2-Hydroxyethyl)-2,2-dimethylcyclobutyl]ethanone](/img/structure/B63385.png)
